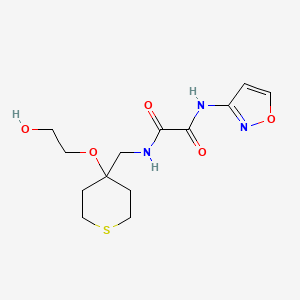
4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one, also known as TAK-659, is a novel inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK plays a critical role in B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Transformations
Research has been conducted on the synthesis and chemical transformations of benzimidazole derivatives, including the compound of interest. Studies detail the synthesis of mono- and disubstituted benzimidazoles through reactions with ethyl chloroacetate and the exploration of their chemical properties. These works have led to the development of various benzimidazole derivatives, showcasing the versatility of these compounds in chemical synthesis (Mickevičienė et al., 2014). Additional research has been carried out on N-substituted benzimidazole derivatives, synthesized by alkylation and further reacted to produce carbohydrazides and hydrazones, further demonstrating the chemical utility of these compounds (Vaickelionienė et al., 2012).
Biological Activity
The synthesized benzimidazole derivatives have been examined for their potential biological activities. For instance, studies have shown that some derivatives possess significant antibacterial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Peleckis et al., 2018). This area of research is crucial for identifying new therapeutic agents amid growing antibiotic resistance.
Structural and Spectroscopic Analysis
The structure and spectroscopic properties of benzimidazole derivatives have been extensively studied, providing insight into their chemical behavior and interaction with other molecules. These investigations involve various analytical techniques, including X-ray crystallography, NMR spectroscopy, and computational methods, to elucidate the molecular structure and stability of these compounds (Hranjec et al., 2008). Such studies are fundamental in the design and development of compounds with desired chemical and biological properties.
Co-crystallization Studies
Co-crystallization experiments involving benzimidazole derivatives have been conducted to understand their interaction with other molecular entities. These studies are essential for exploring the solid-state properties of compounds, which can influence their solubility, stability, and bioavailability (Zhai et al., 2017). Understanding these interactions is crucial for the pharmaceutical development of new drug candidates.
Propiedades
IUPAC Name |
4-(1-ethylbenzimidazol-2-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-5-24-19-9-7-6-8-18(19)23-22(24)17-12-20(26)25(13-17)21-15(3)10-14(2)11-16(21)4/h6-11,17H,5,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFDEUCGDHJXHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=C(C=C4C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(3-acetylanilino)quinoxalin-2-yl]-3-methylbenzenesulfonamide](/img/structure/B2812516.png)


![N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2812523.png)
![4-(sec-butylthio)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2812525.png)
![2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2812526.png)
![8-(3-chlorophenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2812527.png)

![3,4-diethoxy-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B2812529.png)


![N-[3-(Cyclopropylsulfonylamino)phenyl]prop-2-enamide](/img/structure/B2812535.png)

![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-1-morpholinoethanone](/img/structure/B2812538.png)